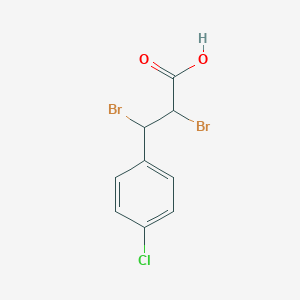

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dibromo-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMCVHQTBODLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298404 | |

| Record name | 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24653-99-4 | |

| Record name | 24653-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated derivative of cinnamic acid. The document details a robust and stereospecific synthetic protocol, delves into the mechanistic underpinnings of the reaction, and outlines a comprehensive analytical workflow for the thorough characterization of the target compound. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically rigorous understanding of this valuable chemical entity.

Introduction: Significance and Applications

This compound (molecular formula C₉H₇Br₂ClO₂) is a versatile organic compound with a molecular weight of 342.41 g/mol .[1] Its structure, featuring a propanoic acid backbone with vicinal bromine atoms and a 4-chlorophenyl group, makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the two carbon-bromine bonds, and the chlorinated aromatic ring—allows for a wide range of chemical transformations.

The compound and its derivatives are of interest in several areas of chemical and biological research. Halogenated organic acids are known to possess a range of biological activities and are often investigated as potential inhibitors in various enzymatic processes.[1] Furthermore, the stereochemistry of the dibromo functionality provides a scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is of paramount importance in the development of new pharmaceutical agents and advanced materials.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic addition of bromine to the double bond of trans-4-chlorocinnamic acid. This reaction is highly stereospecific, a critical aspect that will be discussed in detail.

Reaction Scheme

Mechanistic Insights: The Bromonium Ion and Anti-Addition

The bromination of an alkene proceeds through a well-established two-step electrophilic addition mechanism.[2] The π-electrons of the carbon-carbon double bond in trans-4-chlorocinnamic acid act as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[2][3]

The formation of this bridged bromonium ion is crucial as it dictates the stereochemical outcome of the reaction. The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[3][4] This backside attack leads to the anti-addition of the two bromine atoms across the double bond.

For trans-4-chlorocinnamic acid, this anti-addition stereospecifically yields the erythro diastereomer of this compound as a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.[1][5] The melting point of the resulting product is a key diagnostic tool to confirm the formation of the erythro isomer, as it is significantly different from that of the threo isomer which would be formed from a syn-addition.[1][6]

Diagram of the Bromination Mechanism:

Caption: Mechanism of bromine addition to trans-4-chlorocinnamic acid.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of cinnamic acid derivatives.[3][6][7]

Materials:

-

trans-4-Chlorocinnamic acid

-

Glacial acetic acid

-

Pyridinium tribromide (or a 1.0 M solution of bromine in acetic acid)

-

Cyclohexene (for quenching)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel (if using bromine solution)

-

Büchner funnel and vacuum flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8.0 mmol of trans-4-chlorocinnamic acid in 4.0 mL of glacial acetic acid with magnetic stirring.[6]

-

Addition of Brominating Agent: Add 8.0 mmol of pyridinium tribromide to the flask.[6] Alternatively, add a 1.0 M solution of bromine in acetic acid dropwise via a separatory funnel until a persistent orange color is observed.[7][8]

-

Reaction: Heat the mixture under reflux at approximately 60°C for about 1 hour.[6] The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a persistent bromine color remains, add a few drops of cyclohexene until the color disappears.[9] Add 15 mL of water to precipitate the crude product and cool the mixture in an ice bath.[6]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the crystals with cold deionized water.[6]

-

Purification: Purify the crude product by recrystallization from a mixed solvent system of ethanol and water.[6][10] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them thoroughly.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemistry.

Physical Properties

| Property | Value | Source |

| Appearance | Light yellow solid | [1] |

| Molecular Formula | C₉H₇Br₂ClO₂ | [1] |

| Molecular Weight | 342.41 g/mol | [1] |

| Melting Point | 187°C | [11] |

| CAS Number | 24653-99-4 | [1][11] |

The experimentally determined melting point is a critical piece of data. A sharp melting point close to the literature value for the erythro isomer (the analogous 2,3-dibromo-3-phenylpropanoic acid melts at 204°C) and significantly different from the threo isomer (melts at 95°C for the phenyl analog) confirms the stereochemical outcome of the anti-addition.[1][6]

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following key signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The para-chloro group will have a minor deshielding effect on the aromatic protons compared to an unsubstituted phenyl ring.

-

Methine Protons: Two doublets for the two methine protons (CH-Br) on the propanoic acid backbone, likely in the range of δ 4.5-5.5 ppm. The coupling between these two adjacent protons should result in a coupling constant (J) of approximately 10-12 Hz, which is typical for vicinal protons in an anti-periplanar arrangement in the erythro isomer.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is characteristic of a carboxylic acid proton.[14]

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm, corresponding to the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent will be shifted downfield, while the other aromatic carbons will show characteristic shifts for a 1,4-disubstituted ring.

-

Methine Carbons: Two signals for the carbon atoms bonded to bromine, expected in the range of δ 40-60 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region.

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern:

-

Molecular Ion Peak: A cluster of peaks corresponding to the molecular ion [M]⁺, with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of HBr, COOH, and cleavage of the C-C bond between the methine carbons.

Workflow for Synthesis and Characterization:

Caption: A streamlined workflow for the synthesis and characterization process.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthesis via electrophilic bromination of trans-4-chlorocinnamic acid is a reliable and stereospecific method, yielding the erythro diastereomer through an anti-addition mechanism. The detailed experimental protocol and the outlined characterization techniques, including physical property measurements and spectroscopic analysis, provide a robust framework for obtaining and verifying this valuable chemical compound. The information presented herein should serve as a valuable resource for scientists engaged in organic synthesis and the development of new chemical entities with potential applications in various fields of research.

References

-

Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]

-

Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Retrieved from [Link]

-

Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]

-

Brainly. (2023, October 11). Draw the four potential products of bromine addition to trans-cinnamic acid, clearly showing. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Bromination of Trans-Cinnamic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

-

Studylib. (n.d.). Bromine Addition to trans-Cinnamic Acid: Lab Experiment. Retrieved from [Link]

-

ipl.org. (n.d.). Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid. Retrieved from [Link]

-

Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved from [Link]

-

Overly, K. (2013, November 17). Stereochemistry of Bromine Addition to trans-Cinnamic Acid. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). (r,s)-2,3-Dibromo-3-phenylpropanoic acid. Retrieved from [Link]

-

Reddit. (2019, September 5). Confused about this questions. r/chemhelp. Retrieved from [Link]

-

Chegg. (2022, December 5). Solved Below is the proton NMR spectrum for the product of. Retrieved from [Link]

-

Overcoming Organic Chemistry. (2012, April 27). Bromination of trans-cinnamic acid. Retrieved from [Link]

-

Cram. (n.d.). To Synthesize 2, 3-Dibromocinnamic Acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2,3-dibromo-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2,3-dibromo-. Retrieved from [Link]

-

Reddit. (2022, April 6). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant?. r/chemhelp. Retrieved from [Link]

-

Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

-

Macmillan Learning. (n.d.). 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride.

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

-

European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

SpectraBase. (n.d.). Propionic acid, 2,3-dihydroxy-3-phenyl-. Retrieved from [Link]

Sources

- 1. murov.info [murov.info]

- 2. researchgate.net [researchgate.net]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. csub.edu [csub.edu]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. rsc.org [rsc.org]

- 10. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 11. Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid | ipl.org [ipl.org]

- 12. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]

- 13. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chegg.com [chegg.com]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (C₉H₇Br₂ClO₂), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug development. This document consolidates experimentally reported Nuclear Magnetic Resonance (NMR) data with a predictive analysis of Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed methodologies, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and characterization of complex small molecules. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is a multifaceted organic compound characterized by a propanoic acid backbone, two bromine substituents, and a 4-chlorophenyl group. Its molecular weight is approximately 342.41 g/mol . The presence of multiple reactive sites—two chiral centers, two bromine atoms, a chlorine atom, and a carboxylic acid functional group—makes it a versatile intermediate in organic synthesis. Accurate structural elucidation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques. This guide will dissect the expected and reported data from NMR, IR, and MS, providing the foundational knowledge for its unambiguous identification.

Molecular Structure and Stereochemistry

The structure of this compound features two adjacent chiral centers at carbons C2 and C3. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The spectroscopic data, particularly NMR, will be sensitive to the relative stereochemistry (erythro/threo or syn/anti) of the diastereomers, influencing the coupling constants between the protons on C2 and C3.

Figure 1: Core structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of this molecule. The following data is based on experimentally reported values for the compound synthesized via the bromination of 3-(4-chlorophenyl)-acrylic acid.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this molecule, the key signals are the carboxylic acid proton, the two methine protons on the propanoic backbone, and the four aromatic protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm. In the reported spectrum using DMSO-d₆ as a solvent, this signal appears at δ 13.8 ppm as a broad singlet.[1] The broadness is due to hydrogen bonding and chemical exchange.

-

Methine Protons (-CHBr-CHBr-): The two protons on C2 and C3 are diastereotopic and couple to each other. They appear as two distinct doublets.

-

One proton appears at δ 5.59 ppm (doublet, J = 11.7 Hz).[1]

-

The second proton appears at δ 5.34 ppm (doublet, J = 11.7 Hz).[1]

-

The large coupling constant (11.7 Hz) is indicative of a specific dihedral angle between these two protons, suggesting a preferred conformation and providing insight into the relative stereochemistry of the diastereomer formed.

-

-

Aromatic Protons (-C₆H₄Cl): The 4-chlorophenyl group gives a characteristic AA'BB' splitting pattern, which often appears as two apparent doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Six distinct signals are reported, corresponding to the nine carbon atoms of the molecule.[1]

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing at δ 169.0 ppm .[1]

-

Aromatic Carbons (-C₆H₄Cl):

-

Aliphatic Carbons (-CHBr-CHBr-): The two carbons bearing bromine atoms are significantly shielded compared to the aromatic ring, appearing at δ 50.6 ppm and δ 47.0 ppm .[1]

| Assignment | ¹H NMR (δ ppm, J in Hz) [1] | ¹³C NMR (δ ppm) [1] |

| -COOH | 13.8 (br s, 1H) | 169.0 |

| Ar-C (ipso) | - | 137.5 |

| Ar-C (Cl) | - | 133.6 |

| Ar-CH (ortho) | 7.69 (d, J=8.4, 2H) | 130.4 |

| Ar-CH (meta) | 7.40 (d, J=8.4, 2H) | 128.7 |

| -CHBr- | 5.59 (d, J=11.7, 1H) | 50.6 |

| -CHBr- | 5.34 (d, J=11.7, 1H) | 47.0 |

Infrared (IR) Spectroscopy (Predictive Analysis)

While an experimental spectrum is not available, the IR spectrum can be reliably predicted based on the functional groups present. The key absorptions are dominated by the carboxylic acid group and the carbon-halogen bonds.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ .[2][3][4][5] This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. These may be partially obscured by the broad O-H band.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted between 1710-1760 cm⁻¹ .[2][4] Because the molecule is likely to exist as a hydrogen-bonded dimer in the solid state, this peak is expected closer to 1710 cm⁻¹ .[2][4]

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the phenyl ring.

-

C-O Stretch & O-H Bend: A C-O stretching band should appear around 1210-1320 cm⁻¹ , and an O-H bend may be visible around 1400-1440 cm⁻¹.[5]

-

C-Br / C-Cl Stretches: Carbon-halogen stretches appear in the fingerprint region. C-Br stretches are typically found between 500-690 cm⁻¹ , and C-Cl stretches between 600-800 cm⁻¹ . These bands confirm the presence of the halogens.

Mass Spectrometry (MS) (Predictive Analysis)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds and is considered a "hard" ionization method that induces significant fragmentation.[6][7][8]

Isotopic Pattern of the Molecular Ion (M⁺)

A key feature in the mass spectrum will be the complex isotopic pattern of the molecular ion peak due to the natural abundance of bromine and chlorine isotopes.[9][10]

-

Chlorine: ~75% ³⁵Cl and ~25% ³⁷Cl (ratio of M to M+2 is approx. 3:1).[9]

-

Bromine: ~50% ⁷⁹Br and ~50% ⁸¹Br (ratio of M to M+2 is approx. 1:1).[9][10]

For a molecule containing two bromine atoms and one chlorine atom (Br₂Cl), the expected pattern will be a cluster of peaks:

-

M⁺: Contains ⁷⁹Br, ⁷⁹Br, ³⁵Cl

-

M+2: Contains (⁷⁹Br, ⁸¹Br, ³⁵Cl) or (⁷⁹Br, ⁷⁹Br, ³⁷Cl)

-

M+4: Contains (⁸¹Br, ⁸¹Br, ³⁵Cl) or (⁷⁹Br, ⁸¹Br, ³⁷Cl)

-

M+6: Contains (⁸¹Br, ⁸¹Br, ³⁷Cl)

The relative intensities of this cluster will be a unique signature confirming the elemental composition.

Predicted Fragmentation Pathways

The structure suggests several likely fragmentation pathways under EI-MS conditions.

Figure 2: Predicted major fragmentation pathways in EI-MS.

-

Loss of Carboxyl Radical (-•COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a prominent peak at [M-45]⁺ .[11]

-

Loss of a Bromine Radical (-•Br): Cleavage of a C-Br bond would result in a significant peak at [M-79]⁺ and [M-81]⁺ .[10]

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is likely, potentially leading to fragments corresponding to the chlorophenyl-bromomethyl cation [C₆H₄Cl-CHBr]⁺ and the bromocarboxylic acid radical.

-

Chlorophenyl Cation: The formation of the stable chlorophenyl cation [C₆H₄Cl]⁺ at m/z = 111/113 is highly probable.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[12][13]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[12]

-

Transfer the homogenous solution into a high-quality 5 mm NMR tube.[14]

-

Wipe the outside of the NMR tube with a lint-free cloth to remove any contaminants.[12]

-

-

Instrument Setup:

-

Insert the sample into the spectrometer's spinner and place it in the depth gauge to ensure correct positioning.[14]

-

Insert the sample into the magnet.

-

-

Data Acquisition:

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[12]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[12][15]

-

Tuning: Tune and match the probe to the desired nucleus (¹H or ¹³C).[12]

-

Acquisition: Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be used. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the isotope.

-

Figure 3: Standard workflow for NMR sample preparation and analysis.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal preparation.[16][17]

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This corrects for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the measurement area.[18]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16][18]

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 32-64 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly.[16]

EI-MS Protocol

-

Sample Introduction: The compound, being a solid, can be introduced via a direct insertion probe. The sample is placed in a capillary tube at the probe's tip.

-

Volatilization: The probe is inserted into the high-vacuum source of the mass spectrometer, and the sample is gently heated until it volatilizes.[7]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ionization chamber.[8][19] This causes the molecule to lose an electron, forming a radical cation (M⁺•), which then undergoes fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural characterization of this compound is definitively achievable through a multi-spectroscopic approach. Reported ¹H and ¹³C NMR data provide an unambiguous fingerprint of its carbon-hydrogen framework and stereochemical arrangement.[1] Predictive analysis based on established principles indicates that IR spectroscopy will clearly identify the carboxylic acid functionality, while mass spectrometry will confirm the molecular weight and elemental composition through its unique and complex isotopic pattern. The methodologies outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this compound, ensuring its reliable use in further scientific endeavors.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Wäldchen, F., et al. (2019). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

-

Srivastava, V. (2023). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

University of Calgary. (n.d.). Isotope patterns for -Cl , -Br and S. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]

-

NIST. (2015). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Seton Hall University. (2012). 200 MHz MR SOP manual. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2,3-dibromo-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted.... Retrieved from [Link]

-

YouTube. (2018). MS fragmentation patterns. Retrieved from [Link]

-

University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Katritzky, A. R., Ozcan, S., & Todadze, E. (2010). Synthesis and fluorescence of the new environment-sensitive fluorophore 6-chloro-2,3-naphthalimide derivative. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. academic.shu.edu [academic.shu.edu]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. bitesizebio.com [bitesizebio.com]

A Technical Guide to the Crystal Structure Analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document details the journey from initial synthesis and crystallization to final structure solution and refinement. The narrative emphasizes the causality behind experimental choices, grounding each step in established crystallographic principles. We explore the critical role of intermolecular forces—specifically hydrogen and halogen bonding—in dictating the supramolecular architecture of the crystal lattice. The guide includes detailed protocols, data presentation tables, and workflow visualizations to ensure both clarity and scientific integrity.

Introduction: The Rationale for Structural Analysis

This compound is a halogenated organic compound whose derivatives serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The molecule possesses several key features that make its three-dimensional structure of significant interest: a carboxylic acid group, a potent hydrogen bond donor/acceptor; two bromine atoms and a chlorine atom, which can act as halogen bond donors and influence crystal packing; and a chiral center, implying that the molecule can crystallize in non-centrosymmetric space groups.

Determining the precise atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is the most definitive method for elucidating a molecule's structure.[2][3] This analysis provides not just bond lengths and angles but, more importantly, a detailed map of the intermolecular interactions that govern the material's bulk properties.[4] Understanding this supramolecular assembly is fundamental to the field of crystal engineering, where the goal is to design materials with tailored physical and chemical properties.[5][6]

This guide will proceed as a complete crystallographic investigation, outlining the necessary steps to achieve a high-quality, publishable crystal structure.

Synthesis and High-Purity Crystallization

The foundational step of any crystallographic analysis is obtaining a single crystal of suitable size and quality. This requires a pure, well-characterized sample.

Synthesis Overview

The title compound can be synthesized via several established routes, most commonly through the bromination of a propanoic acid derivative or by starting from 4-chlorobenzaldehyde.[1] For the purpose of this guide, we assume the synthesis has been completed and the compound's identity and purity (>98%) have been confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol: Growing X-Ray Quality Crystals

Obtaining diffraction-quality crystals is often more art than science, relying on careful control of saturation and nucleation.[7] The slow evaporation/vapor diffusion method is highly effective for organic compounds.

Experimental Protocol: Slow Evaporation from a Binary Solvent System

-

Solvent Screening: Begin by testing the solubility of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble. For this molecule, a polar solvent like ethanol or acetone paired with a less polar co-solvent like hexane is a promising starting point.

-

Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of the primary solvent (e.g., acetone) in a small, clean vial (e.g., 4 mL).

-

Inducing Saturation: Slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add a single drop of the primary solvent to redissolve the precipitate.

-

Incubation: Cover the vial with a cap, pierced with a needle a few times to allow for very slow evaporation. Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet drawer) at a constant temperature (typically room temperature).

-

Monitoring: Check the vial daily without agitation. Crystals, appearing as clear, well-defined blocks or needles, should form over several days to a week.

-

Harvesting: Once a crystal of suitable size (approx. 0.1–0.3 mm in all dimensions) has grown, carefully harvest it using a cryo-loop and immediately mount it on the diffractometer.

Data Collection and Processing

The core of the experiment involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.

Single-Crystal X-ray Diffraction (SC-XRD)

Modern diffractometers automate much of the data collection process. The primary goal is to collect a complete, redundant dataset of diffraction intensities.

Experimental Protocol: SC-XRD Data Collection

-

Mounting and Cooling: The harvested crystal is mounted on a goniometer head. To minimize atomic thermal motion and improve data quality, the crystal is cooled to a low temperature (typically 100 K) under a stream of cold nitrogen gas.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These are used to determine the crystal's unit cell parameters and Bravais lattice. For an organic molecule like this, a monoclinic or orthorhombic system is common.

-

Data Collection Strategy: Based on the determined crystal system, the instrument software calculates an optimal strategy to collect a full sphere of diffraction data with high redundancy. This involves rotating the crystal through a series of angles (phi and omega scans) while exposing it to a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection), applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity (F² obs) and its standard uncertainty (σ(F² obs)) for each reflection.

Structure Solution and Refinement

With the processed data, the next step is to determine the atomic positions and refine the structural model. This is an iterative process aimed at minimizing the difference between the observed diffraction data and the data calculated from the model.

Structure Solution

For small molecules (<1000 non-H atoms), the phase problem is typically solved using Direct Methods.[4] This mathematical approach uses statistical relationships between the reflection intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map. Peaks in this map correspond to atomic positions.

Structure Refinement with SHELXL

The refinement process is almost universally performed using software like SHELXL.[8][9][10] The program adjusts atomic parameters (coordinates, site occupancy, and displacement parameters) to achieve the best fit to the experimental data using a least-squares minimization algorithm.[11]

Refinement Workflow:

-

Initial Model: The initial atomic positions from the structure solution are used to build a preliminary model. Atoms are identified and assigned types (C, O, Br, Cl).

-

Isotropic Refinement: All non-hydrogen atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

-

Anisotropic Refinement: Once the model is stable, atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a more accurate representation and is standard practice.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., HFIX instructions in SHELXL). For the carboxylic acid proton, its position is often identified from the difference electron density map and refined freely.

-

Convergence: The refinement is considered complete when the residual factors (R1, wR2) and the goodness-of-fit (GooF) stabilize, and the residual electron density map is essentially flat.

The final output is a Crystallographic Information File (CIF), which contains all the necessary information about the structure and the experiment.

Results and Discussion: Deciphering the Crystal Structure

While a specific structure for the title compound is not publicly available, we can predict its key features based on the known principles of molecular recognition and crystal engineering.

Crystallographic Data Summary

The results of a successful analysis would be summarized in a standard crystallographic table.

| Parameter | Value | Explanation |

| Empirical Formula | C₉H₇Br₂ClO₂ | The chemical formula of the molecule. |

| Formula Weight | 342.41 | The molecular weight in g/mol . |

| Temperature | 100(2) K | The temperature at which data was collected. |

| Crystal System | e.g., Monoclinic | The crystal system defines the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | The specific symmetry operations within the crystal. |

| a, b, c (Å) | e.g., 8.2, 15.5, 9.8 | The lengths of the unit cell edges. |

| α, β, γ (°) | e.g., 90, 105.2, 90 | The angles between the unit cell axes. |

| Volume (ų) | e.g., 1220.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | e.g., 0.035 | A measure of the agreement between observed and calculated structure factors. Lower is better. |

| wR2 (all data) | e.g., 0.085 | A weighted residual factor based on F². Lower is better. |

| Goodness-of-Fit | e.g., 1.05 | Should be close to 1.0 for a good model. |

Molecular Structure

The analysis would confirm the covalent structure, providing precise bond lengths and angles. Key features to analyze would include the C-Br, C-Cl, and C-C bond lengths, and the conformation around the chiral C2 and C3 atoms.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is dictated by a hierarchy of non-covalent interactions.

-

Hydrogen Bonding: The carboxylic acid group is a powerful and directional hydrogen-bonding motif.[12] It is overwhelmingly likely that these groups will form a classic centrosymmetric dimer via two strong O-H···O hydrogen bonds.[13][14] This is known as the R²₂(8) supramolecular synthon, a robust and predictable pattern in crystal engineering.[14]

-

Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds.[15] A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule.[16][17] We would expect to see Br···O or Cl···O contacts that are shorter than the sum of their van der Waals radii, with a C-Br···O angle close to 180°, indicating a strong directional interaction.[18] These interactions would link the primary hydrogen-bonded dimers into a 2D or 3D network.

Visualization of Workflows and Structures

Visual aids are crucial for understanding complex scientific processes and relationships.

Overall Crystallographic Workflow

Caption: Predicted hydrogen-bonded dimer motif.

Conclusion

The structural analysis of this compound provides a quintessential example of modern crystallographic investigation. The process, from meticulous crystal growth to sophisticated computational refinement, allows for the unambiguous determination of its three-dimensional structure. The interplay of strong O-H···O hydrogen bonds, predicted to form robust dimers, and weaker but highly directional C-Br···O halogen bonds likely governs the overall supramolecular architecture. This detailed structural knowledge is invaluable, offering insights that can guide the rational design of new materials and pharmaceutical agents with optimized solid-state properties.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 335-340. Available at: [Link]

-

Varadwaj, A., Varadwaj, P. R., Marques, H. M., & Yamashita, K. (2019). Examining a Transition from Supramolecular Halogen Bonding to Covalent Bonds: Topological Analysis of Electron Densities and Energies in the Complexes of Bromosubstituted Electrophiles. The Journal of Physical Chemistry A, 123(42), 9140-9160. Available at: [Link]

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 116(4), 2478-2601. Available at: [Link]

-

Reddy, C. M., Kirchner, M. T., Gundakaram, R. C., Padmanabhan, K., & Desiraju, G. R. (2004). Cubanecarboxylic Acids. Crystal Engineering Considerations and the Role of C−H···O Hydrogen Bonds in Determining O−H···O Networks. Journal of the American Chemical Society, 126(18), 5868-5879. Available at: [Link]

-

Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

-

University of Glasgow, School of Chemistry. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

Liantonio, R., et al. (2001). The halogen bonding in supramolecular chemistry. SciSpace. Available at: [Link]

-

Aakeröy, C. B., & Fasulo, M. (2019). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Request PDF. Available at: [Link]

-

Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(15), 7118-7195. Available at: [Link]

-

Cavallo, G., et al. (2013). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 46(11), 2603-2613. Available at: [Link]

-

Royal Society of Chemistry. (2017). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Available at: [Link]

-

University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

-

Svishchev, N. N., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7027. Available at: [Link]

-

Grabowski, S. J. (2020). Analysis of Hydrogen Bonds in Crystals. Molecules, 25(24), 5967. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

Sources

- 1. Buy this compound | 24653-99-4 [smolecule.com]

- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. mdpi.com [mdpi.com]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Examining a Transition from Supramolecular Halogen Bonding to Covalent Bonds: Topological Analysis of Electron Densities and Energies in the Complexes of Bromosubstituted Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest to researchers in drug development and organic synthesis. This document delves into its structural characteristics, physicochemical parameters, reactivity profile, and provides field-proven insights into its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is a multifaceted organic compound with the molecular formula C₉H₇Br₂ClO₂.[1] Its structure features a propanoic acid backbone with bromine atoms substituted at the α and β positions, and a 4-chlorophenyl group at the β position. This unique combination of a carboxylic acid functional group and multiple halogen substituents governs its physical and chemical behavior.

The presence of bromine and chlorine atoms significantly increases the molecular weight of the compound to approximately 342.41 g/mol .[1] It typically appears as a light yellow solid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇Br₂ClO₂ | [1] |

| Molecular Weight | 342.41 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| CAS Number | 24653-99-4 | [1] |

| Melting Point | 187 °C | |

| Boiling Point | 357 °C | |

| Flash Point | 170 °C | |

| Solubility | Soluble in Chloroform, Methanol |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic addition of bromine (Br₂) to the alkene functional group of trans-4-chlorocinnamic acid. This reaction is a classic example of halogenation of a carbon-carbon double bond.

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of trans-4-chlorocinnamic acid

This protocol is adapted from established methods for the bromination of cinnamic acid and its derivatives.[2][3]

-

Dissolution: Dissolve trans-4-chlorocinnamic acid (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask.[2][3] The choice of solvent is critical; it must be inert to bromine and capable of dissolving the starting material.

-

Cooling: Cool the flask in an ice bath to control the exothermic nature of the reaction.

-

Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the cooled solution of trans-4-chlorocinnamic acid with continuous stirring. The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for a designated period to ensure complete conversion.

-

Work-up:

-

If any unreacted bromine remains, it can be quenched by the addition of a few drops of cyclohexene.[3]

-

The solvent is then removed under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[2]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The presence of two bromine atoms makes it susceptible to nucleophilic substitution reactions, where the bromine atoms can act as leaving groups. The carboxylic acid moiety can undergo esterification with alcohols or be reduced to the corresponding alcohol.[1]

These reactive sites make it a valuable intermediate in organic synthesis for the construction of more complex molecules.[1] Its derivatives have been explored for their potential in pharmaceutical development and as biochemical reagents in proteomics research, particularly in studies involving enzyme inhibition and protein interactions.[1]

Diagram 2: Reactivity Profile

References

An In-depth Technical Guide to 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid: Synthesis, History, and Applications

Introduction

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is a halogenated derivative of phenylpropanoic acid. Its structure, featuring vicinal bromine atoms and a chlorinated phenyl ring, imparts a unique chemical reactivity that makes it a molecule of interest in synthetic chemistry and as a potential tool in chemical biology. The presence of multiple reactive sites—the carboxylic acid, the carbon-bromine bonds, and the aromatic ring—offers a versatile scaffold for the synthesis of more complex molecules and for the exploration of biological activity.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on the underlying chemical principles and practical methodologies relevant to researchers in the fields of organic synthesis, drug discovery, and proteomics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 24653-99-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₇Br₂ClO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 342.41 g/mol | --INVALID-LINK--[1] |

| Appearance | Light yellow solid | --INVALID-LINK--[1] |

| Canonical SMILES | C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl | --INVALID-LINK-- |

Discovery and Historical Context

While the specific discovery of this compound is not well-documented in seminal publications, its synthesis is a direct extension of a classic and historically significant reaction in organic chemistry: the halogenation of cinnamic acid and its derivatives.

The electrophilic addition of bromine to the double bond of cinnamic acid to produce 2,3-dibromo-3-phenylpropanoic acid was a well-established reaction by the early 20th century. Detailed procedures for this synthesis were published in works such as "Preparation of organic compounds" by E. de. Barry Barnett in 1912 and "Systematic organic chemistry" by W. M. Cumming in 1937.[2] These early methods involved reacting cinnamic acid with bromine in solvents like ether or even in a solvent-free system using bromine vapor.[2]

The synthesis of the 4-chloro derivative follows the same well-trodden path, substituting 4-chlorocinnamic acid for cinnamic acid. The electron-withdrawing nature of the chlorine atom on the phenyl ring slightly deactivates the double bond towards electrophilic attack, but the fundamental mechanism and experimental approach remain unchanged. This places the intellectual origins of this compound firmly within the broader exploration of halogenated organic acids in the early to mid-20th century.

Synthesis and Mechanism

The most common and direct method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) across the double bond of trans-4-chlorocinnamic acid.

Reaction Mechanism

The reaction proceeds via a well-established two-step mechanism involving a cyclic bromonium ion intermediate. This mechanism explains the observed stereochemistry of the product.

-

Formation of the Bromonium Ion: The π-electrons of the alkene double bond in 4-chlorocinnamic acid act as a nucleophile, attacking one of the bromine atoms in Br₂. This induces the heterolytic cleavage of the Br-Br bond, with the other bromine atom leaving as a bromide ion (Br⁻). A cyclic bromonium ion intermediate is formed.

-

Anti-Addition of the Bromide Ion: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms. This stereospecificity is a key feature of this reaction.

Caption: Mechanism of electrophilic bromination of 4-chlorocinnamic acid.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of cinnamic acid derivatives.

Materials:

-

trans-4-Chlorocinnamic acid

-

Glacial acetic acid

-

1.0 M solution of bromine in acetic acid

-

Cyclohexene (for quenching excess bromine)

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle or water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve trans-4-chlorocinnamic acid in a suitable amount of glacial acetic acid with magnetic stirring.

-

Cooling: Place the flask in an ice-water bath to cool the solution.

-

Addition of Bromine: Slowly add the 1.0 M solution of bromine in acetic acid dropwise from a dropping funnel to the stirred solution. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature of the reaction mixture during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion. The product may begin to precipitate during this time.

-

Quenching: If any residual bromine color remains, add a few drops of cyclohexene until the solution becomes colorless.

-

Precipitation and Isolation: Add cold water to the reaction mixture to precipitate the product fully. Cool the mixture in an ice-water bath to maximize crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining acetic acid and salts.

-

Drying: Dry the purified product, for instance, in a desiccator over a drying agent.

Self-Validation and Purity Assessment:

-

Melting Point: The purity of the synthesized compound can be assessed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopy: The structure of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications and Future Outlook

While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests its utility in several areas of chemical and biological research.[1]

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate for the synthesis of other molecules.[1] The two bromine atoms are good leaving groups and can be substituted by various nucleophiles to introduce new functional groups. The carboxylic acid moiety can be converted into esters, amides, or reduced to an alcohol.[1]

References

Unveiling the Bio-Potential: A Technical Guide to 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. While specific biological data for this compound is not yet extensively documented, its structural features—a phenylpropanoic acid backbone, vicinal dibromination, and a 4-chlorophenyl moiety—suggest a strong potential for significant pharmacological effects. This document synthesizes information from related chemical classes to propose plausible biological activities, including antimicrobial and anticancer effects. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to systematically investigate these hypotheses. This guide is intended to serve as a foundational resource for the scientific community to unlock the therapeutic promise of this compound.

Introduction to this compound

This compound is a halogenated derivative of phenylpropanoic acid. Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of documented biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties[1][2]. The introduction of halogen atoms, particularly bromine and chlorine, can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing their therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24653-99-4 |

| Molecular Formula | C₉H₇Br₂ClO₂ |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Cl |

The presence of two bromine atoms on the propanoic acid chain and a chlorine atom on the phenyl ring are key structural features that likely influence its biological activity. Halogenation can increase lipophilicity, facilitating passage through biological membranes, and can also introduce new sites for molecular interactions.

Postulated Biological Activities and Mechanistic Rationale

Based on its structural analogy to other biologically active compounds, we hypothesize that this compound may exhibit antimicrobial and anticancer activities.

Potential Antimicrobial Activity

The presence of a 4-chlorophenyl group has been associated with antimicrobial properties in various compounds[3][4][5][6][7]. Furthermore, phenylpropanoic acid derivatives themselves have demonstrated antimicrobial effects[8][9][10]. The addition of bromine atoms could further enhance this activity.

Proposed Mechanism of Action: The antimicrobial effect could arise from several mechanisms. The lipophilic nature of the compound may allow it to disrupt the integrity of microbial cell membranes. Additionally, the bromine atoms, being good leaving groups, could potentially alkylate essential microbial enzymes or proteins, leading to their inactivation and subsequent cell death.

Potential Anticancer Activity

Organobromine compounds and arylpropanoic acid derivatives have been investigated for their anticancer potential[1][11][12][13]. The structural motifs present in this compound suggest that it could interfere with cancer cell proliferation.

Proposed Mechanism of Action: The anticancer activity could be mediated through the induction of apoptosis. The compound might act as an alkylating agent, damaging DNA and triggering programmed cell death pathways. Alternatively, it could inhibit key enzymes involved in cancer cell signaling and proliferation. The 4-chlorophenyl group may also contribute to specific interactions with biological targets within cancer cells.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols are provided as a guide for researchers.

In Vitro Cytotoxicity and Anticancer Activity Assessment

A primary step in evaluating anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines.[14][15][16][17]

3.1.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal (non-cancerous) cell line (e.g., WI-38) for selectivity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

3.1.2. Apoptosis Assay by Flow Cytometry

This assay helps to determine if the compound induces programmed cell death.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

-

Analyze the stained cells by flow cytometry.

-

Diagram 1: General Workflow for In Vitro Anticancer Screening

Caption: Workflow for evaluating anticancer potential.

In Vitro Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of the compound.[18][19][20][21][22][23][24][25][26]

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][22]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare a standardized inoculum of the microorganism (0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

3.2.2. Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks

-

Microbial inoculum

-

-

Protocol:

-

Prepare a standardized microbial inoculum and spread it evenly onto the surface of an MHA plate.

-

Impregnate sterile filter paper disks with a known concentration of the compound.

-

Place the disks on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around the disk.

-

Diagram 2: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for in vivo toxicity screening.

Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive initial profile of the biological activity of this compound.

-

Anticancer Activity: A low IC₅₀ value against cancer cell lines and a high IC₅₀ against normal cell lines would indicate potent and selective anticancer activity. Further studies could then focus on elucidating the specific molecular targets and signaling pathways involved.

-

Antimicrobial Activity: Low MIC values against a broad spectrum of microorganisms would suggest significant antimicrobial potential. Subsequent research could investigate the mechanism of action in more detail, including studies on membrane disruption and enzyme inhibition.

-

Toxicity: The zebrafish assay will provide crucial information on the compound's in vivo toxicity and teratogenic potential, guiding decisions on its suitability for further development.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its structural features strongly suggest the potential for significant biological activity, particularly in the realms of antimicrobial and anticancer research. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential therapeutic properties. It is our hope that this technical guide will catalyze further research into this compound, ultimately contributing to the development of new and effective therapeutic agents.

References

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]

-

Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

-

Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. (n.d.). Charles River. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. [Link]

-

Zebrafish Embryo Developmental Toxicity Assay. (n.d.). RE-Place. [Link]

-

Ghannoum, M., & Isham, N. (2014). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics, 28(1), 179–198. [Link]

-

Thompson, G. R., & Patterson, T. F. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(10), ofy244. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–17. [Link]

-

Selderslaghs, I. W., Van Hollebeke, L. S., De Coen, W. M., & Blust, R. (2014). Developmental toxicity assay using high content screening of zebrafish embryos. Journal of visualized experiments : JoVE, (84), e50720. [Link]

-

He, J. H., Guo, S. Y., Zhu, F., Zhang, Z. B., Li, L., & Liu, Y. J. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology, 12, 664299. [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

-

Antifungal Susceptibility Testing. (n.d.). Bio-protocol. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

Van den Berg, H., De Smedt, J., & De Boever, P. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Toxics, 9(9), 215. [Link]

-

Bunduki, G. K., & Tille, P. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Odds, F. C. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

-

Kumar, S., & Pandey, A. K. (2017). 4-(4-chlorophenyl) pyridine an antimicrobial compound of plant origin. Journal of Pharmacognosy and Phytochemistry, 6(1), 123-127. [Link]

-

Uivarosi, V., Mitu, M. A., & Badea, M. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. [Link]

-

Lohar, K. S., Suryawanshi, V. S., & Tukaram, V. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(3), 295-300. [Link]

-

El-Gaby, M. S., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European journal of medicinal chemistry, 46(9), 4156–4164. [Link]

-